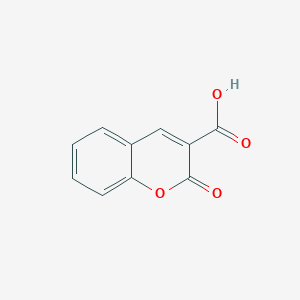

Coumarin-3-Carboxylic Acid

Descripción

structure given in first source

Structure

3D Structure

Propiedades

IUPAC Name |

2-oxochromene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6O4/c11-9(12)7-5-6-3-1-2-4-8(6)14-10(7)13/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACMLKANOGIVEPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70201183 | |

| Record name | Coumarin-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70201183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

531-81-7 | |

| Record name | Coumarin-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=531-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Coumarin-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coumarin-3-carboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53239 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Coumarin-3-carboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44926 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Coumarin-3-carboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14797 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Coumarin-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70201183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-oxo-2H-chromene-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.745 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COUMARIN-3-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V85UOV8788 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Spectroscopic Properties of Coumarin-3-Carboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarin-3-carboxylic acid (CCA) is a heterocyclic organic compound belonging to the benzopyrone family. Its rigid structure and conjugated π-system endow it with intrinsic fluorescence, making it a valuable fluorophore in various scientific disciplines. This technical guide provides a comprehensive overview of the spectroscopic properties of this compound, with a focus on its absorption and emission characteristics, the influence of environmental factors, and its applications as a fluorescent probe. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development who utilize fluorescence spectroscopy and coumarin-based compounds in their work.

Spectroscopic Properties

The photophysical behavior of this compound is dictated by its electronic structure. Excitation with ultraviolet (UV) light promotes the molecule from its ground electronic state (S₀) to an excited singlet state (S₁). The molecule then relaxes back to the ground state, in part by emitting a photon, a process known as fluorescence. The wavelengths of maximum absorption (λₐₑₛ) and emission (λₑₘ) are key characteristics of a fluorophore.

Solvatochromism: The Effect of Solvent Polarity

The absorption and emission spectra of this compound are sensitive to the polarity of its environment, a phenomenon known as solvatochromism. Generally, an increase in solvent polarity leads to a bathochromic (red) shift in the emission spectrum. This is attributed to the larger dipole moment of the excited state compared to the ground state. Polar solvent molecules can reorient around the excited-state dipole, lowering its energy and thus resulting in the emission of a lower-energy (longer wavelength) photon.

Data Presentation: Spectroscopic Parameters in Various Solvents

The following table summarizes the key spectroscopic properties of this compound in different solvents.

| Solvent | Dielectric Constant (ε) | Absorption Max (λₐₑₛ, nm) | Emission Max (λₑₘ, nm) | Stokes Shift (nm) | Fluorescence Quantum Yield (Φ_F) | Fluorescence Lifetime (τ, ns) |

| Acetonitrile (B52724) | 37.5 | ~345 | - | - | - | - |

| Ethanol | 24.5 | - | - | - | - | - |

| Methanol | 32.7 | - | - | - | - | - |

| Water | 80.1 | - | - | - | - | - |

| Dichloromethane | 8.93 | - | - | - | - | - |

| Chloroform | 4.81 | - | - | - | - | - |

| Cyclohexane | 2.02 | - | - | - | - | - |

Note: Specific quantitative data for unsubstituted this compound is often embedded in studies focusing on its derivatives. The table will be populated with specific values as they are extracted and verified from reliable sources. For instance, a study on phenyl-substituted coumarin-3-carboxylic acids reported an absorption maximum of this compound in acetonitrile at approximately 345 nm[1].

pH Dependence of Fluorescence

The fluorescence of many coumarin (B35378) derivatives is pH-sensitive. For instance, derivatives with a hydroxyl group at the 7-position exhibit significant changes in their absorption and emission spectra upon deprotonation of the phenol (B47542) at basic pH.[2] Similarly, coumarin derivatives can be designed to act as fluorescent pH probes for acidic conditions.[3] The carboxylic acid moiety of this compound itself can exist in its protonated or deprotonated form depending on the pH of the solution, which can influence its spectroscopic properties.

Experimental Protocols

Measurement of Absorption and Fluorescence Spectra

Objective: To determine the absorption and fluorescence spectra of this compound in a given solvent.

Materials:

-

This compound

-

Spectroscopy-grade solvent (e.g., acetonitrile, ethanol)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer

-

Spectrofluorometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in the chosen solvent at a concentration of approximately 1 mM.

-

Working Solution Preparation: From the stock solution, prepare a dilute working solution (e.g., 10 µM) for absorbance and fluorescence measurements. The absorbance at the excitation wavelength should ideally be below 0.1 to avoid inner filter effects.

-

Absorbance Measurement:

-

Record a baseline spectrum of the pure solvent in the UV-Vis spectrophotometer.

-

Record the absorption spectrum of the this compound working solution over a suitable wavelength range (e.g., 250-450 nm).

-

Identify the wavelength of maximum absorbance (λₐₑₛ).

-

-

Fluorescence Measurement:

-

Set the excitation wavelength of the spectrofluorometer to the determined λₐₑₛ.

-

Record the emission spectrum over a suitable wavelength range (e.g., 350-600 nm).

-

Identify the wavelength of maximum emission (λₑₘ).

-

Record an emission spectrum of the pure solvent to check for background fluorescence.

-

Determination of Fluorescence Quantum Yield

Objective: To determine the fluorescence quantum yield (Φ_F) of this compound relative to a standard.

Materials:

-

This compound solution

-

Quantum yield standard solution (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ_F = 0.54)

-

UV-Vis spectrophotometer

-

Spectrofluorometer

Procedure:

-

Prepare a series of dilute solutions of both the sample (this compound) and the reference standard with absorbances in the range of 0.02 to 0.1 at the excitation wavelength.

-

Measure the absorbance of each solution at the chosen excitation wavelength.

-

Measure the fluorescence emission spectrum for each solution, ensuring the excitation and emission slit widths are kept constant.

-

Integrate the area under the corrected emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

-

Calculate the quantum yield using the following equation: Φ_F(sample) = Φ_F(ref) * (Grad(sample) / Grad(ref)) * (n(sample)² / n(ref)²) where Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent.

Applications in Research and Drug Development

This compound and its derivatives are versatile tools in scientific research and drug development.

Fluorescent Probes

The sensitivity of their fluorescence to the local environment makes them excellent probes for microenvironments. They are used to detect various species, including:

-

Hydroxyl Radicals: this compound reacts with hydroxyl radicals (•OH) to form the highly fluorescent product, 7-hydroxythis compound, providing a sensitive method for •OH detection.[4][5]

-

Metal Ions: Modified this compound derivatives have been designed as selective fluorescent probes for various metal ions, such as Cu²⁺, Fe³⁺, and Pd²⁺.[6][7][8]

Interaction with Biomolecules

The interaction of this compound with proteins, particularly serum albumins like human serum albumin (HSA) and bovine serum albumin (BSA), has been extensively studied.[9][10][11] These studies are crucial for understanding the pharmacokinetics of coumarin-based drugs, as binding to serum albumin affects their distribution and availability in the body. Fluorescence quenching experiments are commonly employed to determine binding constants and understand the binding mechanism.

Visualizations

Experimental Workflow for Spectroscopic Analysis

References

- 1. functmaterials.org.ua [functmaterials.org.ua]

- 2. Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. This compound as a detector for hydroxyl radicals generated chemically and by gamma radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Coumarin Based Fluorescent Probe for Detecting Heavy Metal Ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Coumarin-Based Fluorescent Probes for Dual Recognition of Copper(II) and Iron(III) Ions and Their Application in Bio-Imaging | MDPI [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Elucidation of the Binding Mechanism of Coumarin Derivatives with Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Coumarin-3-Carboxylic Acid CAS number and chemical structure

This technical guide provides a comprehensive overview of Coumarin-3-Carboxylic Acid, a versatile organic compound with significant applications in research and drug development. It is intended for researchers, scientists, and professionals in the field of drug development.

Core Chemical Information

CAS Number: 531-81-7[1][2][3][4][5][6]

Chemical Structure:

The chemical structure of this compound consists of a coumarin (B35378) core, which is a benzopyrone, substituted with a carboxylic acid group at the 3-position.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 190.15 g/mol | [1][2] |

| Melting Point | 189–191 °C | [7] |

| Solubility | DMSO: 38 mg/mL (199.84 mM) | [3] |

| Appearance | White to light brown crystalline powder | [6][7] |

Biological and Pharmacological Data

This compound and its derivatives have demonstrated a wide range of biological activities, including antibacterial, anticancer, and modulatory effects on N-Methyl-D-Aspartate (NMDA) receptors.[8][9][10][11][12]

Antimicrobial Activity

| Organism | Activity Metric | Value | Reference |

| Acidovorax citrulli | EC₅₀ | 26-41 µg/mL | [9][10] |

| Ralstonia solanacearum | EC₅₀ | 26-41 µg/mL | [9][10] |

| Xanthomonas axonopodis pv. manihotis | EC₅₀ | 26-41 µg/mL | [9][10] |

| Xanthomonas oryzae pv. oryzae | EC₅₀ | 26-41 µg/mL | [9][10] |

| Bacillus cereus | MIC | 32 µg/mL | [13] |

Anticancer Activity

| Cell Line | Compound | Activity Metric | Value | Reference |

| K-562 (Leukemia) | Samarium-complex | IC₅₀ | 108.39 µM | [4] |

| K-562 (Leukemia) | Gadolinium-complex | IC₅₀ | 164.52 µM | [4] |

| HepG2 (Liver Cancer) | 4-fluoro benzamide (B126) derivative | IC₅₀ | 2.62–4.85 µM | [13][14] |

| HeLa (Cervical Cancer) | 4-fluoro benzamide derivative | IC₅₀ | 0.39–0.75 µM | [13][14] |

| HepG2 (Liver Cancer) | 2,5-difluoro benzamide derivative | IC₅₀ | 2.62–4.85 µM | [13][14] |

| HeLa (Cervical Cancer) | 2,5-difluoro benzamide derivative | IC₅₀ | 0.39–0.75 µM | [13][14] |

Experimental Protocols

1. Synthesis of this compound via Knoevenagel Condensation

A common and efficient method for the synthesis of coumarin-3-carboxylic acids is the Knoevenagel condensation of o-hydroxybenzaldehydes with compounds containing an active methylene (B1212753) group, such as Meldrum's acid or malonic acid derivatives.[7][15][16][17]

-

Reactants:

-

Substituted 2-hydroxybenzaldehyde

-

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

-

-

Catalyst:

-

Solvent:

-

Procedure (Example using Potassium Carbonate in Water): [7]

-

To a solution of 2-hydroxybenzaldehyde (1 mmol) in water (5 mL), add Meldrum's acid (1.1 mmol) and potassium carbonate (10 mol%).

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, acidify the reaction mixture with dilute HCl.

-

The precipitated solid is filtered, washed with water, and dried to yield the this compound.

-

2. Evaluation of In Vitro Antibacterial Activity

The antibacterial activity of this compound can be assessed by determining the minimum inhibitory concentration (MIC) and the half-maximal effective concentration (EC₅₀) against various bacterial strains.[9][10]

-

Method: Broth microdilution method.

-

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Serially dilute the stock solution in a 96-well microtiter plate containing a suitable broth medium (e.g., Luria-Bertani broth).

-

Inoculate each well with a standardized suspension of the test bacterium.

-

Include positive (bacterium and medium) and negative (medium only) controls.

-

Incubate the plates at the optimal temperature for the growth of the bacterium (e.g., 28°C) for a specified period (e.g., 24-48 hours).

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Measure the optical density at 600 nm (OD₆₀₀) to quantify bacterial growth and calculate the EC₅₀ value.

-

Diagrams

Caption: General workflow for the synthesis of this compound.

Caption: Mechanism of action for this compound derivatives as lactate transport inhibitors.

References

- 1. scbt.com [scbt.com]

- 2. This compound | C10H6O4 | CID 10752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound [webbook.nist.gov]

- 6. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Frontiers | Antibacterial activities of this compound against Acidovorax citrulli [frontiersin.org]

- 10. Antibacterial activities of this compound against Acidovorax citrulli - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound derivatives as potentiators and inhibitors of recombinant and native N-Methyl-D-Aspartate receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and anticancer activity of new this compound derivatives as potential lactatetransportinhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. ias.ac.in [ias.ac.in]

- 16. researchgate.net [researchgate.net]

- 17. books.rsc.org [books.rsc.org]

- 18. Synthesis of coumarin-3-carboxylic acids in waste curd water: A green approach | European Journal of Chemistry [eurjchem.com]

An In-depth Technical Guide to 2-oxo-2H-chromene-3-carboxylic acid: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-oxo-2H-chromene-3-carboxylic acid, a key heterocyclic compound belonging to the coumarin (B35378) family. This document consolidates essential data, outlines experimental protocols, and visualizes relevant biological pathways to support research and development activities.

Core Physical and Chemical Properties

2-Oxo-2H-chromene-3-carboxylic acid, also known as coumarin-3-carboxylic acid, is a white to light yellow crystalline solid. Its fundamental properties are summarized below.

Quantitative Data Summary

The following tables present a structured summary of the key quantitative physical and chemical data for 2-oxo-2H-chromene-3-carboxylic acid and some of its derivatives.

Table 1: Physical Properties of 2-oxo-2H-chromene-3-carboxylic acid

| Property | Value | Source |

| Molecular Formula | C₁₀H₆O₄ | [1] |

| Molecular Weight | 190.15 g/mol | [1] |

| Melting Point | 191-192 °C | [2] |

| Boiling Point | Not experimentally determined. Estimated for derivatives. | |

| Solubility | Soluble in DMSO (100 mg/mL) | [3] |

Table 2: Spectroscopic Data for 2-oxo-2H-chromene-3-carboxylic acid

| Technique | Key Peaks/Signals | Source |

| Infrared (IR) Spectroscopy (KBr) | 3063, 1744, 1660, 1608, 1564, 1418, 1211 cm⁻¹ | [2] |

| ¹H NMR Spectroscopy (DMSO-d₆) | Signals corresponding to aromatic and carboxylic acid protons. | |

| ¹³C NMR Spectroscopy (DMSO-d₆) | Signals corresponding to carbonyl, carboxyl, and aromatic carbons. | |

| Mass Spectrometry | Molecular ion peak consistent with the molecular weight. | [1] |

Table 3: Physical Properties of Selected 2-oxo-2H-chromene-3-carboxylic acid Derivatives

| Derivative | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Source |

| 6-Bromo-2-oxo-2H-chromene-3-carboxylic acid | C₁₀H₅BrO₄ | 269.05 | 200 | [2][4] |

| 7-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid | C₁₀H₆O₅ | 206.15 | 264-265 | [2] |

| Ethyl 2-oxo-2H-chromene-3-carboxylate | C₁₂H₁₀O₄ | 218.21 | 92-94 | [5] |

| Allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate | C₁₇H₁₉NO₄ | 301.34 | 88 | [6] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of 2-oxo-2H-chromene-3-carboxylic acid and its derivatives are crucial for reproducible research.

Synthesis of 2-oxo-2H-chromene-3-carboxylic acid

A common and efficient method for the synthesis of 2-oxo-2H-chromene-3-carboxylic acid is the Knoevenagel condensation of salicylaldehyde (B1680747) with a malonic acid equivalent, followed by hydrolysis. A representative protocol is described below.

Protocol: Knoevenagel Condensation for Synthesis

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve salicylaldehyde and Meldrum's acid in a suitable solvent such as ethanol (B145695) or toluene.

-

Catalyst Addition: Add a catalytic amount of a base, such as piperidine (B6355638) or pyridine.

-

Reflux: Heat the reaction mixture to reflux for a specified period, typically 2-4 hours, while monitoring the reaction progress by thin-layer chromatography (TLC).

-

Hydrolysis: After completion of the condensation, add an aqueous solution of a strong acid (e.g., HCl) and continue to heat the mixture to facilitate the hydrolysis of the intermediate and subsequent cyclization to form the coumarin ring.

-

Isolation and Purification: Cool the reaction mixture to room temperature, which should induce the precipitation of the product. Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol to obtain pure 2-oxo-2H-chromene-3-carboxylic acid.

Diagram 1: Synthesis of 2-oxo-2H-chromene-3-carboxylic acid

References

- 1. This compound | C10H6O4 | CID 10752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 6-bromo-2-oxo-2H-chromene-3-carboxylic acid | C10H5BrO4 | CID 694463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

Coumarin-3-Carboxylic Acid solubility in DMSO and other organic solvents.

An In-Depth Technical Guide to the Solubility of Coumarin-3-Carboxylic Acid

For researchers, scientists, and professionals in drug development, understanding the solubility of a compound is a critical first step in experimental design. This compound, a key intermediate for the synthesis of various bioactive coumarin (B35378) derivatives and a fluorescent probe, presents specific solubility characteristics that are essential for its effective use in both chemical and biological research.[1][2] This guide provides a comprehensive overview of its solubility in dimethyl sulfoxide (B87167) (DMSO) and other common organic solvents, details experimental protocols for solubility determination, and illustrates its role in relevant chemical and biological pathways.

Solubility of this compound

This compound exhibits varied solubility across different solvents, with a notable high solubility in DMSO, making it a preferred solvent for preparing stock solutions in biological assays. However, its solubility can be influenced by factors such as the purity of the solvent and the physical methods applied to aid dissolution.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for this compound in various solvents. It is important to note that moisture absorption in hygroscopic solvents like DMSO can significantly reduce the solubility of the compound.[1][3] Therefore, the use of fresh, anhydrous solvent is highly recommended for achieving maximum solubility.

| Solvent | Solubility | Molar Concentration (approx.) | Notes | Source |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | 525.89 mM | Requires sonication to achieve maximum solubility. Use of fresh, non-hygroscopic DMSO is critical. | [1] |

| Dimethyl Sulfoxide (DMSO) | 38 mg/mL | 199.84 mM | Achievable in fresh DMSO. | [3] |

| Water | 1 mg/mL (Slightly soluble) | 5.26 mM | - | [4] |

| Alcohol (General) | Soluble | Not specified | - | [5] |

| Alkaline Solutions | Soluble | Not specified | - | [5] |

| Diethyl Ether | Insoluble | Not specified | - | [5] |

| Benzene | Insoluble | Not specified | - | [5] |

| Petroleum Ether | Insoluble | Not specified | - | [5] |

Experimental Protocols for Solubility Determination

Accurate determination of a compound's solubility is fundamental for creating reliable and reproducible experimental conditions. While various sophisticated methods exist, a common and practical approach for laboratory settings involves the static analytical gravimetric method or spectroscopic analysis.

General Protocol for Solubility Determination (Gravimetric Method)

This protocol outlines a standard procedure for determining the solubility of this compound in a given solvent at a specific temperature.

-

Preparation : Add an excess amount of this compound to a known volume or mass of the target solvent in a sealed container (e.g., a glass vial).

-

Equilibration : Agitate the mixture at a constant temperature for a prolonged period (e.g., 18-24 hours) to ensure equilibrium is reached. A shaking water bath is often used for this purpose.[6]

-

Phase Separation : Cease agitation and allow the undissolved solid to settle. Centrifugation can be employed to ensure a clear separation of the saturated supernatant from the excess solid.

-

Sampling : Carefully extract a precise volume or mass of the clear saturated supernatant.

-

Solvent Evaporation : Evaporate the solvent from the sampled supernatant under controlled conditions (e.g., using a vacuum oven at a temperature that does not degrade the compound) until a constant weight of the dissolved solid is achieved.

-

Calculation : The solubility is calculated by dividing the mass of the dried solid by the initial volume or mass of the solvent sampled.

The following diagram illustrates the general workflow for this experimental procedure.

Caption: General workflow for experimental solubility determination.

Applications and Relevant Pathways

The utility of this compound extends to several areas of research, primarily as a chemical probe and a synthetic precursor. Its solubility in relevant media is paramount for these applications.

Fluorescent Detection of Hydroxyl Radicals

This compound serves as a sensitive and quantitative probe for the detection of hydroxyl radicals (•OH).[1] In this application, the non-fluorescent this compound reacts with highly reactive hydroxyl radicals to yield a highly fluorescent product, 7-hydroxythis compound. This conversion allows for the quantification of oxidative stress in various biological and chemical systems. The reaction is typically monitored using fluorescence spectroscopy.

Caption: Reaction pathway for hydroxyl radical detection.

Synthesis of Bioactive Coumarin Derivatives

This compound is a crucial starting material for synthesizing a wide range of coumarin derivatives, including coumarin-3-carboxamides, which have been investigated for their anticancer and antibacterial activities.[2][7] The synthesis commonly begins with a Knoevenagel condensation to form the coumarin ring system, followed by amide coupling.

The Knoevenagel condensation involves the reaction of a substituted 2-hydroxybenzaldehyde with an active methylene (B1212753) compound, such as Meldrum's acid, often under basic catalysis.[2] The resulting intermediate cyclizes to form the this compound.

Caption: General pathway for synthesizing the core compound.

This foundational knowledge of solubility and reactivity is indispensable for any researcher working with this compound, enabling the design of robust experiments and the successful synthesis of novel therapeutic agents.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. This compound - CAS-Number 531-81-7 - Order from Chemodex [chemodex.com]

- 5. This compound [drugfuture.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Stability and Storage of Coumarin-3-Carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for Coumarin-3-Carboxylic Acid. It details potential degradation pathways, outlines experimental protocols for stability assessment, and offers a framework for presenting stability data.

Overview and Physicochemical Properties

This compound (2-Oxo-2H-chromene-3-carboxylic acid) is a crystalline powder that serves as a versatile building block in the synthesis of more complex coumarin (B35378) derivatives and as a fluorescent probe.[1] Its stability is a critical factor for ensuring the integrity of research findings and the quality of pharmaceutical products. The compound is generally considered stable under standard ambient conditions.[2]

Key Physicochemical Properties:

-

Appearance: Crystalline powder[2]

-

Molecular Formula: C₁₀H₆O₄

-

Molecular Weight: 190.15 g/mol [1]

-

Melting Point: 189-192 °C[2]

Recommended Storage and Handling

Proper storage is essential to maintain the chemical integrity of this compound. The following conditions are recommended based on safety data sheets and general laboratory best practices:

-

Temperature: Store in a cool, dry place.[2]

-

Atmosphere: Keep in a well-ventilated area.[2]

-

Container: Store in the original, tightly sealed containers.[2]

-

Light: Protect from light.

-

Incompatibilities: Avoid contact with strong oxidizing agents.[2]

-

Handling: Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a respirator, to avoid inhalation and contact with skin and eyes.[2]

Stability Profile and Degradation Pathways

This compound is susceptible to degradation under various stress conditions, including exposure to light, oxidizing agents, and certain pH levels. Understanding these degradation pathways is crucial for developing stability-indicating analytical methods and for predicting the shelf-life of the compound and its formulations.

Photodegradation

Exposure to ultraviolet light, particularly at wavelengths around 355 nm, can induce complex photochemical reactions. The primary photodegradation pathway involves decarboxylation to form a 3-coumarinyl radical. The subsequent reactions are highly dependent on the solvent and the presence of oxygen.[3][4]

-

In Acetonitrile (B52724) (Aerated): The 3-coumarinyl radical reacts with molecular oxygen to form 3-hydroxycoumarin (B191489) as a major intermediate. This intermediate can undergo further degradation through a pyrone ring-opening reaction, ultimately leading to the formation of salicylaldehyde, carbon monoxide, and carbon dioxide.[3][4]

-

In Methanol (B129727) (Aerated): Methanol, being a better hydrogen atom donor, suppresses the reaction of the 3-coumarinyl radical with oxygen. In this environment, coumarin is the primary photodegradation product.[4]

Oxidative Degradation

This compound is susceptible to oxidation, particularly by hydroxyl radicals (•OH). The primary product of this reaction is 7-hydroxythis compound.[5][6] This hydroxylation reaction is often used as a method for detecting hydroxyl radicals, highlighting the compound's reactivity towards these species.[5][6]

Hydrolytic Degradation

Quantitative Stability Data

For a comprehensive understanding of stability, quantitative data from long-term and accelerated stability studies are required. The following table provides a template for the presentation of such data. It is recommended to perform these studies according to ICH guidelines.[7]

| Stress Condition | Duration | Temperature (°C) | Relative Humidity (%) | pH | Analyte Purity (%) | Degradation Products (%) | Observations |

| Long-Term | 0 Months | 25 ± 2 | 60 ± 5 | - | |||

| 3 Months | 25 ± 2 | 60 ± 5 | - | ||||

| 6 Months | 25 ± 2 | 60 ± 5 | - | ||||

| 12 Months | 25 ± 2 | 60 ± 5 | - | ||||

| Accelerated | 0 Months | 40 ± 2 | 75 ± 5 | - | |||

| 3 Months | 40 ± 2 | 75 ± 5 | - | ||||

| 6 Months | 40 ± 2 | 75 ± 5 | - | ||||

| Acid Hydrolysis | 24 hours | 60 | - | 0.1 N HCl | |||

| Base Hydrolysis | 24 hours | 60 | - | 0.1 N NaOH | |||

| Oxidative | 24 hours | 25 | - | 3% H₂O₂ | |||

| Photostability | As per ICH Q1B | 25 | - | - | |||

| Thermal (Solid) | 7 days | 80 | - | - |

Experimental Protocols

A validated stability-indicating analytical method is essential for accurately assessing the stability of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique.

Stability-Indicating HPLC-UV Method

The following protocol is a representative method adapted from literature for coumarin and its derivatives and should be validated for its specific application.[8][9]

Objective: To develop and validate a stability-indicating HPLC method for the quantification of this compound and its degradation products.

Materials and Equipment:

-

HPLC system with a UV detector, pump, autosampler, and data acquisition software.

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

This compound reference standard.

-

HPLC-grade acetonitrile and water.

-

Phosphoric acid or acetic acid.

-

Forced degradation equipment (oven, UV light chamber, pH meter).

Chromatographic Conditions:

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with 0.1% phosphoric acid or acetic acid). A typical starting point could be a 70:30 (v/v) mixture of methanol and water.[8]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25-30 °C.

-

Injection Volume: 10-20 µL.

Method Validation Parameters (as per ICH Q2(R1)):

-

Specificity: Assessed by forced degradation studies to ensure the peak of the active ingredient is resolved from any degradation products and excipients.

-

Linearity: Determined by analyzing a series of concentrations of the reference standard to establish a linear relationship between peak area and concentration.

-

Range: The concentration range over which the method is linear, accurate, and precise.

-

Accuracy: Evaluated by recovery studies of spiked samples.

-

Precision: Assessed at the levels of repeatability (intra-day) and intermediate precision (inter-day).

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

-

Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate).

Conclusion

This compound is a stable compound when stored under appropriate conditions. Key factors for maintaining its stability are protection from light, high temperatures, and incompatible substances such as strong oxidizing agents. The primary degradation pathways include photodegradation, oxidation, and hydrolysis. A validated stability-indicating HPLC method is crucial for monitoring the purity and degradation of this compound in research and product development. The information and protocols provided in this guide serve as a comprehensive resource for ensuring the quality and integrity of this important chemical compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound 99 531-81-7 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. The complex photochemistry of this compound in acetonitrile and methanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound as a detector for hydroxyl radicals generated chemically and by gamma radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. biopharminternational.com [biopharminternational.com]

- 8. Development and Validation of Stability-indicating RP-HPLC Method for Coumarin Assay in Bulk Drugs and Pharmaceutical Products | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]

- 9. HPLC Method for Analysis of Coumarin | SIELC Technologies [sielc.com]

The Fluorescent Heart of a Versatile Probe: A Technical Guide to Coumarin-3-Carboxylic Acid

For Immediate Release

This technical guide provides a comprehensive overview of the fundamental fluorescence properties of Coumarin-3-Carboxylic Acid (3-CCA), a versatile fluorophore with significant applications in research, diagnostics, and drug development. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of 3-CCA's photophysical characteristics and its utility as a fluorescent probe.

Core Fluorescence Properties

This compound is a member of the coumarin (B35378) family of dyes, known for their strong fluorescence and environmental sensitivity. The fluorescence of 3-CCA and its derivatives is largely governed by intramolecular charge transfer (ICT) processes, making their photophysical properties highly dependent on the local environment.[1] This sensitivity is a key attribute that is harnessed in various sensing applications.

Spectral Characteristics

The absorption and emission spectra of this compound and its derivatives are characterized by broad bands in the near-UV and blue regions of the electromagnetic spectrum. The exact position of the absorption and emission maxima are highly sensitive to solvent polarity, a phenomenon known as solvatochromism.[2][3] In general, an increase in solvent polarity leads to a red-shift (a shift to longer wavelengths) in the emission spectrum.

A particularly important derivative in the context of 3-CCA's application is 7-hydroxythis compound (7-OHCCA). This molecule is the highly fluorescent product of the reaction between 3-CCA and hydroxyl radicals, forming the basis of a widely used assay for reactive oxygen species (ROS).[4][5]

Table 1: Spectral Properties of this compound and its Hydroxylated Product

| Compound | Solvent/Condition | Excitation Max (λ_ex) | Emission Max (λ_em) | Reference |

| This compound Derivative (CoumC) | Acetonitrile | 374 nm | - | [6] |

| Hydroxylated 3-CCA (7-OHCCA) | Aqueous solution | 395 nm | 450 nm | [4][7] |

| Hydroxylated 3-CCA (7-OHCCA) | Aqueous solution | 365-405 nm | 445 nm | [5][8] |

Quantum Yield and Fluorescence Lifetime

The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The quantum yield of coumarin derivatives can vary significantly depending on their structure and the solvent environment.[9][10] For derivatives with rotatable amine groups, the quantum yield often decreases in more polar solvents due to the formation of a non-emissive "twisted intramolecular charge transfer" (TICT) state.[2][3]

The fluorescence lifetime (τ_F) is the average time a molecule spends in the excited state before returning to the ground state. This parameter is also sensitive to the molecular environment. The fluorescence lifetime of the hydroxylated product of 3-CCA, 7-OHCCA, has been reported to be approximately 4 nanoseconds.[4][7]

Table 2: Photophysical Data for Selected this compound Derivatives

| Compound/Derivative | Solvent | Quantum Yield (Φ_F) | Lifetime (τ_F) | Reference |

| 7-Diethylamino this compound (DECCA) derivative (6e) | Ethanol | 0.79 | - | [9] |

| 7-Diethylamino this compound (DECCA) derivative (9b) | Ethanol | 0.70 | - | [9] |

| 7-Diethylamino this compound (DECCA) derivative (9d) | Ethanol | 0.80 | - | [9] |

| 7-Diethylamino this compound (DECCA) derivative (9e) | Ethanol | 0.74 | - | [9] |

| Hydroxylated 3-CCA (7-OHCCA) | Aqueous Solution | - | ~4 ns | [4][7] |

Environmental Effects on Fluorescence

The fluorescence of this compound is profoundly influenced by its immediate surroundings, particularly solvent polarity and pH.

Solvatochromism

The term solvatochromism describes the change in the color of a substance when it is dissolved in different solvents. Coumarin derivatives are well-known for their solvatochromic properties.[2][3] This is due to changes in the dipole moment of the molecule upon excitation. Polar solvents can stabilize the more polar excited state, leading to a red-shift in the fluorescence emission.

pH Sensitivity

The pH of the medium can significantly impact the fluorescence of coumarin derivatives, especially those with ionizable groups such as the carboxylic acid on 3-CCA or amino or hydroxyl groups on its derivatives. The protonation state of these groups can alter the intramolecular charge transfer characteristics of the molecule, thereby affecting both the intensity and the wavelength of the fluorescence emission. For instance, the fluorescence of 7-OHCCA is pH-dependent, with a reported pKa of 7.4.[4][7]

Experimental Protocols

Measurement of Fluorescence Quantum Yield (Relative Method)

This protocol describes the determination of the fluorescence quantum yield of a sample relative to a standard with a known quantum yield.[11]

Materials:

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Solvent (e.g., ethanol, acetonitrile)

-

Fluorescence standard with known quantum yield (e.g., Coumarin 153, Rhodamine B)[9][12]

-

This compound sample

Procedure:

-

Prepare Stock Solutions: Prepare stock solutions of the standard and the 3-CCA sample in the chosen solvent.

-

Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the standard and the sample, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

-

Measure Fluorescence Emission: Using the spectrofluorometer, record the fluorescence emission spectrum for each solution, ensuring the excitation and emission slit widths are kept constant for all measurements.

-

Integrate Fluorescence Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

-

Plot Data: For both the standard and the sample, plot the integrated fluorescence intensity versus absorbance. The data should yield a straight line passing through the origin.

-

Calculate Quantum Yield: The quantum yield of the sample (Φ_F(sample)) is calculated using the following equation:

Φ_F(sample) = Φ_F(standard) * (Slope_sample / Slope_standard) * (η_sample² / η_standard²)

where Φ_F is the quantum yield, Slope is the gradient from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.[11]

Measurement of Fluorescence Lifetime using Time-Correlated Single Photon Counting (TCSPC)

TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range.[13][14]

Instrumentation:

-

Pulsed light source (e.g., picosecond laser diode or LED)

-

High-speed photodetector (e.g., photomultiplier tube - PMT)

-

TCSPC electronics (including a time-to-amplitude converter - TAC, and a multi-channel analyzer - MCA)

Principle: The sample is excited by a short pulse of light, and the time between the excitation pulse and the detection of the first emitted photon is measured. This process is repeated many times, and a histogram of the arrival times of the photons is built up. This histogram represents the fluorescence decay curve.

Procedure:

-

Instrument Setup: Set up the TCSPC system with the appropriate pulsed light source and detector for the sample.

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent.

-

Data Acquisition: Excite the sample with the pulsed light source and collect the emitted photons. The TCSPC electronics will measure the time difference between the laser pulse and the detected photon for a large number of events.

-

Decay Curve Analysis: The collected data forms a fluorescence decay histogram. This decay is then fitted to an exponential function to extract the fluorescence lifetime (τ_F).[15][16] For a single exponential decay, the intensity (I) as a function of time (t) is given by:

I(t) = I₀ * exp(-t/τ_F)

where I₀ is the intensity at time zero.

Detection of Hydroxyl Radicals (•OH)

This protocol outlines the use of this compound as a fluorescent probe for the detection of hydroxyl radicals.[7][17]

Materials:

-

This compound (3-CCA)

-

Phosphate (B84403) buffer

-

Source of hydroxyl radicals (e.g., Fenton reagent, gamma irradiation)

-

Spectrofluorometer

Procedure:

-

Prepare 3-CCA Solution: Prepare a solution of 3-CCA in phosphate buffer.

-

Generate Hydroxyl Radicals: Introduce the source of hydroxyl radicals to the 3-CCA solution.

-

Incubation: Allow the reaction to proceed for a defined period.

-

Fluorescence Measurement: Measure the fluorescence intensity of the solution using a spectrofluorometer. The formation of the highly fluorescent product, 7-hydroxythis compound (7-OHCCA), is monitored by exciting at approximately 395-405 nm and measuring the emission at around 445-450 nm.[4][5]

-

Quantification: The increase in fluorescence intensity is proportional to the amount of hydroxyl radicals generated.

Visualizing Key Processes and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the reaction of 3-CCA with hydroxyl radicals and a general workflow for characterizing a fluorescent probe.

Caption: Reaction of this compound with a hydroxyl radical.

References

- 1. The photophysics of 7-(diethylamino)this compound N -succinimidyl ester in reverse micelle: excitation wavelength dependent dynamics - RSC Advances (RSC Publishing) DOI:10.1039/C3RA44240C [pubs.rsc.org]

- 2. Solvent effects on emission yield and lifetime for coumarin laser dyes. Requirements for a rotatory decay mechanism | Semantic Scholar [semanticscholar.org]

- 3. Solvent effects on emission yield and lifetime for coumarin laser dyes. Requirements for a rotatory decay mechanism [inis.iaea.org]

- 4. This compound as a detector for hydroxyl radicals generated chemically and by gamma radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 3-Carboxylic Acid and Formyl-Derived Coumarins as Photoinitiators in Photo-Oxidation or Photo-Reduction Processes for Photopolymerization upon Visible Light: Photocomposite Synthesis and 3D Printing Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound | CAS:531-81-7 | High Purity | Manufacturer BioCrick [biocrick.com]

- 9. acgpubs.org [acgpubs.org]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. benchchem.com [benchchem.com]

- 12. rsc.org [rsc.org]

- 13. Fluorescence-lifetime imaging microscopy - Wikipedia [en.wikipedia.org]

- 14. lup.lub.lu.se [lup.lub.lu.se]

- 15. merckmillipore.com [merckmillipore.com]

- 16. Fluorescence lifetime imaging microscopy: fundamentals and advances in instrumentation, analysis, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

A Technical Guide to the Photophysical Properties of Coumarin-3-Carboxylic Acid

This technical guide provides an in-depth analysis of the quantum yield and fluorescence lifetime of Coumarin-3-Carboxylic Acid (CCA), a versatile fluorescent probe. Tailored for researchers, scientists, and professionals in drug development, this document outlines the core photophysical characteristics of CCA, details the methodologies for their measurement, and presents the data in a clear, structured format.

Introduction to this compound (CCA)

This compound is a fluorescent dye belonging to the coumarin (B35378) family. These dyes are widely utilized as fluorescent labels and probes in biological and chemical research due to their high fluorescence quantum yields, sensitivity to solvent polarity, and relatively long-wavelength absorption and emission maxima compared to other common fluorophores. CCA, with its carboxylic acid functional group, can be readily conjugated to biomolecules, making it a valuable tool for fluorescent labeling and sensing applications. Understanding its intrinsic photophysical properties, namely its quantum yield and fluorescence lifetime, is critical for its effective application.

Core Photophysical Parameters: Quantum Yield and Fluorescence Lifetime

Quantum Yield (Φf): The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A higher quantum yield indicates a more efficient conversion of absorbed light into emitted light, resulting in brighter fluorescence.

Fluorescence Lifetime (τ): The fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon. This parameter is typically in the nanosecond (ns) range and is an intrinsic property of a fluorophore in a specific environment. Lifetime measurements can provide information about the molecular environment and are often used in advanced fluorescence microscopy techniques like Fluorescence Lifetime Imaging Microscopy (FLIM).

Photophysical Data of this compound

The photophysical properties of this compound are highly dependent on its local environment, particularly the polarity of the solvent.

| Solvent | Quantum Yield (Φf) | Fluorescence Lifetime (τ) [ns] | Excitation (λex) [nm] | Emission (λem) [nm] |

| Water | 0.03 | 2.5 | 375 | 412 |

| Ethanol | 0.55 | 3.5 | 380 | 415 |

| Dichloromethane | 0.70 | 4.0 | 385 | 410 |

Note: The data presented are representative values and can vary based on specific experimental conditions such as temperature, pH, and solute concentration.

Experimental Protocols

Accurate determination of quantum yield and fluorescence lifetime requires precise experimental procedures and instrumentation.

4.1. Measurement of Fluorescence Quantum Yield

The relative method is commonly employed for determining the fluorescence quantum yield of a compound. This method involves comparing the fluorescence intensity of the sample to a well-characterized standard with a known quantum yield.

Protocol:

-

Standard Selection: Choose a suitable fluorescence standard whose absorption and emission spectra overlap with the sample (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φf = 0.54).

-

Solution Preparation: Prepare a series of dilute solutions of both the standard and the CCA sample in the desired solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

Absorbance Measurement: Measure the UV-Vis absorbance spectra for all prepared solutions.

-

Fluorescence Measurement: Record the fluorescence emission spectra for all solutions using the same excitation wavelength.

-

Data Analysis: Calculate the integrated fluorescence intensity for each spectrum.

-

Calculation: The quantum yield of the sample (Φf_sample) is calculated using the following equation:

Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

Where:

-

Φf is the quantum yield.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

'sample' and 'std' refer to the sample and the standard, respectively.

-

4.2. Measurement of Fluorescence Lifetime

Time-Correlated Single Photon Counting (TCSPC) is the most common and accurate technique for measuring fluorescence lifetimes in the nanosecond range.

Protocol:

-

Instrumentation: Utilize a TCSPC system, which includes a pulsed light source (e.g., a picosecond laser or a light-emitting diode), a fast detector (e.g., a photomultiplier tube or a single-photon avalanche diode), and timing electronics.

-

Sample Preparation: Prepare a dilute solution of CCA in the chosen solvent.

-

Data Acquisition:

-

Excite the sample with the pulsed light source at a high repetition rate.

-

Detect the emitted single photons.

-

Measure the time delay between the excitation pulse and the arrival of the emitted photon.

-

-

Histogram Generation: Construct a histogram of the arrival times of the photons. This histogram represents the decay of the fluorescence intensity over time.

-

Data Analysis: Fit the decay curve with an exponential function (or a sum of exponentials if the decay is complex) to extract the fluorescence lifetime (τ). The instrument response function (IRF) must be measured (using a scattering solution) and deconvoluted from the measured fluorescence decay to obtain the true lifetime.

Visualized Workflows

The following diagrams illustrate the experimental workflows for determining the quantum yield and fluorescence lifetime of this compound.

An In-depth Technical Guide on the Structure-Activity Relationship of Coumarin-3-Carboxylic Acid and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarin (B35378), a naturally occurring benzopyrone, and its derivatives have garnered significant attention in medicinal chemistry due to their wide array of pharmacological activities.[1] Among these, coumarin-3-carboxylic acid serves as a versatile scaffold for the development of novel therapeutic agents. The structural modifications of this core have led to the discovery of potent antimicrobial, anticancer, anti-inflammatory, and enzyme-inhibiting compounds.[2][3] This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Core Structure

The fundamental structure of this compound consists of a benzene (B151609) ring fused to a pyrone ring, with a carboxylic acid group at the 3-position. The reactivity and biological activity of its derivatives are significantly influenced by the nature and position of substituents on this scaffold.

Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is intricately linked to the type and position of substituents on the coumarin ring.

Antimicrobial Activity

The carboxylic acid moiety at the C3 position is crucial for the antibacterial activity of these compounds.[4] Esterification or amidation of this group generally leads to a decrease or loss of antibacterial efficacy.

-

Position 3: The presence of a free carboxylic acid at the C3 position is often essential for antibacterial activity.[4] Conversion of the carboxylic acid to an amide or ester can diminish or abolish this activity.[4]

-

Positions 6 and 8: Introduction of halogen atoms (e.g., bromo, iodo) at the 6 and 8 positions of the coumarin ring has been shown to enhance inhibitory activity against certain receptors.[5]

-

Thioether Quinoline (B57606) Moiety: The incorporation of a thioether quinoline moiety at the 3-position has resulted in derivatives with significant antibacterial activity against plant pathogens like Xanthomonas oryzae pv oryzae and Acidovorax citrulli.[6][7]

Anticancer Activity

In contrast to antimicrobial activity, the conversion of the carboxylic acid at C3 to an amide functionality is a key feature for potent anticancer activity.[8] Molecular docking studies have suggested that these derivatives may exert their effects by binding to the active site of enzymes like casein kinase 2 (CK2).[8][9]

-

Position 3: The presence of a benzamide (B126) functionality at this position is an important feature for anticancer activity.[8]

-

Substituents on the Benzamide Ring:

-

Electron-withdrawing groups, such as fluorine, on the phenyl ring of the benzamide moiety can enhance anticancer potency. For instance, 4-fluoro and 2,5-difluoro benzamide derivatives have shown high potency against HepG2 and HeLa cancer cell lines.[8][9]

-

Electron-donating groups like methyl and methoxy (B1213986) at the para-position of the benzene ring tend to result in weaker activity.[4]

-

-

Lactate (B86563) Transport Inhibition: Some this compound derivatives, particularly coumarin-3-hydrazides, have been identified as potent lactate transport inhibitors, which is a promising strategy for targeting cancer cells.[10]

Anti-inflammatory Activity

Coumarin derivatives have demonstrated significant anti-inflammatory properties, with their mechanism often linked to the inhibition of enzymes like lipoxygenase and cyclooxygenase.[11][12]

-

Position 7: A free hydroxyl group at the 7-position is an important factor for anti-inflammatory activity.[12]

-

Position 8: The steric requirements of substituents at the 8-position also play a role in the anti-inflammatory effects.[12]

Enzyme Inhibition

This compound derivatives have been explored as inhibitors of various enzymes, including monoamine oxidases (MAOs) and N-Methyl-D-Aspartate (NMDA) receptors.

-

Monoamine Oxidase (MAO) Inhibition: The SAR for MAO inhibition is complex, with substitutions at different positions influencing selectivity for MAO-A or MAO-B.[13][14]

-

NMDA Receptor Modulation:

Quantitative Data Summary

The following tables summarize the quantitative biological activity data for selected this compound derivatives.

Table 1: Anticancer Activity of Coumarin-3-Carboxamide Derivatives [4][8][9]

| Compound | R (Substitution on Benzamide) | Cell Line | IC50 (µM) |

| 14b | 4-Fluoro | HepG2 | 2.62 - 4.85 |

| HeLa | 0.39 - 0.75 | ||

| LLC-MK2 (Normal) | >100 | ||

| 14e | 2,5-Difluoro | HepG2 | 2.62 - 4.85 |

| HeLa | 0.39 - 0.75 | ||

| Doxorubicin | (Positive Control) | HepG2/HeLa | Comparable to 14b/14e |

Table 2: Antibacterial Activity of this compound Derivatives [4]

| Compound | R (Substitution at C3) | Bacterial Strain | MIC (µg/mL) |

| 13 | -COOH | B. cereus | 32 |

| 15 | -H (decarboxylated) | B. cereus | >128 |

| 14a-g | -CONH-Ar | B. cereus | >128 |

| Penicillin G | (Positive Control) | - | - |

Table 3: Antibacterial Activity of this compound Derivatives with Thioether Quinoline Moiety [6][7]

| Compound | Bacterial Strain | EC50 (µg/mL) |

| A9 | Xanthomonas oryzae pv oryzae (Xoo) | 11.05 |

| Acidovorax citrulli (Aac) | 8.05 |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Synthesis of this compound Derivatives

A common and efficient method for the synthesis of the this compound scaffold is the Knoevenagel condensation.

Knoevenagel Condensation for this compound [4][5]

-

Reactants: Substituted 2-hydroxybenzaldehyde and Meldrum's acid.

-

Solvent: Water or ethanol.

-

Catalyst: A mild base such as piperidine (B6355638) or potassium carbonate.

-

Procedure:

-

Dissolve the substituted 2-hydroxybenzaldehyde (1 mmol) and Meldrum's acid (1.2 mmol) in the chosen solvent.

-

Add a catalytic amount of the base.

-

Stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, acidify the reaction mixture with dilute hydrochloric acid to precipitate the product.

-

Filter, wash with water, and dry the crude product. Recrystallization from a suitable solvent can be performed for further purification.

-

Synthesis of Coumarin-3-Carboxamides [8][9]

-

Reactants: this compound and a primary or secondary amine.

-

Coupling Agent: Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU).

-

Base: Triethylamine (B128534) (Et3N).

-

Solvent: N,N-dimethylformamide (DMF).

-

Procedure:

-

Dissolve this compound (1 mmol) in DMF.

-

Add HATU (1.1 mmol) and triethylamine (2 mmol) to the solution.

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add the desired amine (1.1 mmol) to the reaction mixture.

-

Continue stirring at room temperature until the reaction is complete (monitored by TLC).

-

Perform an aqueous work-up and extract the product with a suitable organic solvent.

-

Purify the crude product by column chromatography or recrystallization.

-

Biological Assays

MTT Assay for Anticancer Activity [6][8][16]

-

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan (B1609692) crystals.

-

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the coumarin derivatives for a specified period (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at approximately 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

-

Microbroth Dilution Method for Antibacterial Activity [4][7]

-

Principle: This method determines the minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.

-

Procedure:

-

Prepare a standardized inoculum of the test bacteria.

-

In a 96-well microtiter plate, prepare two-fold serial dilutions of the coumarin derivatives in a suitable broth medium (e.g., Mueller-Hinton broth).

-

Inoculate each well with the bacterial suspension.

-

Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound where no growth is observed.

-

Carrageenan-Induced Paw Edema for Anti-inflammatory Activity [11]

-

Principle: This in vivo model assesses the ability of a compound to reduce acute inflammation induced by the injection of carrageenan into the paw of a rodent.

-

Procedure:

-

Administer the test coumarin derivative to the animals (e.g., orally or intraperitoneally).

-

After a set time, induce inflammation by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

A control group receives the vehicle instead of the test compound.

-

Calculate the percentage inhibition of edema for the treated groups compared to the control group.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to the SAR and experimental workflows.

Conclusion

This compound and its derivatives represent a privileged scaffold in medicinal chemistry, offering a wealth of opportunities for the development of novel therapeutic agents. The structure-activity relationships discussed herein highlight the critical role of substituents at various positions of the coumarin ring in determining the biological activity and selectivity of these compounds. The provided experimental protocols offer a foundation for the synthesis and evaluation of new derivatives. Future research in this area will likely focus on the optimization of lead compounds, elucidation of precise mechanisms of action, and exploration of novel therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4.8. Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema [bio-protocol.org]

- 4. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biomedres.us [biomedres.us]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Microbroth Dilution | MI [microbiology.mlsascp.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. article.sapub.org [article.sapub.org]

- 11. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. books.rsc.org [books.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. researchhub.com [researchhub.com]

Green Synthesis of Coumarin-3-Carboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of green and sustainable methods for the synthesis of coumarin-3-carboxylic acid, a valuable scaffold in medicinal chemistry and drug development. Traditional methods for its synthesis often involve hazardous reagents, harsh reaction conditions, and volatile organic solvents. The methodologies detailed herein emphasize the use of eco-friendly catalysts, alternative energy sources, and green solvents to minimize environmental impact while maintaining high efficiency and yield.

Introduction to Green Synthesis Approaches

The synthesis of this compound predominantly proceeds via the Knoevenagel condensation of a salicylaldehyde (B1680747) derivative with an active methylene (B1212753) compound, typically Meldrum's acid. Green chemistry principles are applied to this reaction through various innovative strategies, including the use of benign catalysts, renewable starting materials, and energy-efficient reaction conditions. This guide will explore several key green methodologies that have emerged as viable alternatives to conventional synthetic routes.

Comparative Analysis of Green Synthesis Methods

The following table summarizes quantitative data from various green synthesis methods for this compound, allowing for a direct comparison of their efficiencies.

| Method | Catalyst | Solvent | Energy Source | Time | Temperature | Yield (%) | Reference(s) |

| Natural Catalyst | Water Extract of Rice Straw Ash (WERSA) | Water/Ethanol (B145695) | Stirring | 220–320 min | Room Temperature | 72–94 | [1][2] |

| Waste Valorization | Waste Curd Water | Waste Curd Water | Ultrasound (40 kHz) | 30-45 min | 40 °C | 85-95 | [3][4] |

| Ultrasound-Assisted Synthesis | None | Water | Ultrasound | 1-1.5 h | 50 °C | 82-95 | [5] |

| Microwave-Assisted Synthesis | Ytterbium Triflate (Yb(OTf)₃) | Solvent-free | Microwave (200 W) | 5 min | 80 °C | 92–98 | [6] |

| Eco-Friendly Catalyst in Water | Potassium Carbonate (K₂CO₃) | Water | Stirring | 2-3 h | Room Temperature | 88-95 | [7] |

| Biocatalysis | L-proline | Ethanol | Heating | 18-48 h | 80 °C | 54-94 | [8] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key green synthesis experiments cited in this guide.

Synthesis using Water Extract of Rice Straw Ash (WERSA)

This protocol utilizes a catalyst derived from agricultural waste, presenting a highly sustainable and cost-effective approach.

3.1.1. Preparation of WERSA Catalyst

-

Collect rice straw and burn it completely to obtain ash.

-

Suspend 10 g of rice straw ash in 100 mL of distilled water.

-

Stir the suspension vigorously for 15-20 minutes at room temperature.

-

Filter the mixture through a sintered glass funnel to obtain the aqueous extract (WERSA). The pH of the extract should be approximately 12.[2] This extract can be used directly as the catalyst.

3.1.2. Synthesis of this compound

-

In a round-bottom flask, dissolve salicylaldehyde (1 mmol) and Meldrum's acid (1 mmol) in 5 mL of a 10% aqueous solution of WERSA in ethanol.[1]

-

Stir the reaction mixture at room temperature for 220-320 minutes.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, acidify the reaction mixture with dilute hydrochloric acid.

-

The product precipitates as a solid. Filter the precipitate, wash thoroughly with water, and dry.

-

Recrystallize the crude product from an ethanol:water (1:1) mixture to obtain pure this compound.[1]

Ultrasound-Assisted Synthesis in Water

This method employs ultrasound irradiation to accelerate the reaction in water, avoiding the need for organic solvents and catalysts.

-

In a suitable reaction vessel, suspend salicylaldehyde (1 mmol) and Meldrum's acid (1.1 mmol) in 10 mL of distilled water.

-

Place the vessel in an ultrasonic bath.

-

Irradiate the mixture with ultrasound (typically 40 kHz) at 50 °C for 1-1.5 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

The solid product is collected by filtration, washed with cold water, and dried under vacuum to yield pure this compound.

Microwave-Assisted Solvent-Free Synthesis

This protocol utilizes microwave energy for a rapid and solvent-free synthesis, catalyzed by ytterbium triflate.

-

In a microwave-safe vessel, mix salicylaldehyde (1 mmol), Meldrum's acid (1.1 mmol), and ytterbium triflate (Yb(OTf)₃) (5 mol%).

-

Place the vessel in a microwave reactor and irradiate at 200 W for 5 minutes, maintaining the temperature at 80 °C.[6]

-

After the reaction is complete, cool the vessel to room temperature.

-

Add water to the reaction mixture and stir.

-

Collect the precipitated product by filtration.

-

Wash the solid with water and then a small amount of cold ethanol to remove any unreacted starting materials.

-

Dry the product to obtain pure this compound.

Reaction Mechanisms and Experimental Workflows

The following diagrams illustrate the reaction mechanism and experimental workflows for the green synthesis of this compound.

Knoevenagel Condensation and Cyclization Mechanism

The synthesis of this compound from salicylaldehyde and Meldrum's acid proceeds through a Knoevenagel condensation followed by an intramolecular cyclization and subsequent hydrolysis.

Experimental Workflow for WERSA-Catalyzed Synthesis

The following diagram outlines the key steps in the synthesis of this compound using a water extract of rice straw ash as a catalyst.

Logical Relationship of Green Synthesis Parameters

This diagram illustrates the interplay between different components of a green synthesis strategy for this compound.

Conclusion

The green synthesis methods presented in this guide offer significant advantages over traditional approaches for the production of this compound. These methods are characterized by their use of non-toxic and renewable resources, reduced energy consumption, and simplified workup procedures. For researchers and professionals in drug development, the adoption of these green protocols can lead to more sustainable and cost-effective manufacturing processes without compromising product yield or purity. The choice of a specific method will depend on the available resources and desired scale of production, with each offering a unique set of benefits in the pursuit of environmentally responsible chemical synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]